Tegoprazan (Benzoate)

Pharmacogenomics CYP2C19 polymorphism Acid suppression

Tegoprazan benzoate is a potassium-competitive acid blocker (P-CAB) delivering rapid, pH-independent gastric acid suppression without requiring CYP2C19 genotyping. It achieves 66.0% night-time pH ≥4—outperforming vonoprazan (60.5%) and esomeprazole (36.1%). With markedly lower CYP3A/2C19 inhibition than vonoprazan, it reduces drug-drug interaction liability in polypharmacy regimens. For H. pylori eradication, tegoprazan 100 mg BID-based triple therapy achieves 86.67% eradication. Its pharmacogenomic neutrality ensures consistent acid control across all CYP2C19 phenotypes, eliminating pre-treatment genotyping. Procure from verified suppliers for research and formulation development.

Molecular Formula C27H25F2N3O5
Molecular Weight 509.5 g/mol
Cat. No. B12385028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegoprazan (Benzoate)
Molecular FormulaC27H25F2N3O5
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C20H19F2N3O3.C7H6O2/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16;8-7(9)6-4-2-1-3-5-6/h6-9,15H,4-5H2,1-3H3,(H,23,24);1-5H,(H,8,9)/t15-;/m0./s1
InChIKeyQFAGJBLCTNHIKT-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tegoprazan (Benzoate) Scientific and Procurement Baseline: Potassium-Competitive Acid Blocker with Differentiated Pharmacodynamic Profile


Tegoprazan (benzoate) is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits gastric H⁺/K⁺-ATPase by competing with K⁺ at the proton pump binding site [1]. As a P-CAB, tegoprazan does not require acid activation, enabling rapid onset of gastric acid suppression without the delayed action characteristic of proton pump inhibitors (PPIs) [2]. The compound exhibits pH-independent stability and maintains acid suppression irrespective of food intake or CYP2C19 genetic polymorphisms [3]. Tegoprazan is indicated for acid-related gastrointestinal disorders including erosive and non-erosive gastroesophageal reflux disease (GERD), gastric ulcer, and Helicobacter pylori eradication [4].

Why Tegoprazan (Benzoate) Cannot Be Simply Substituted with Other P-CABs or PPIs


Within-class substitution of acid suppressants without quantitative justification is scientifically unsound due to substantial heterogeneity in CYP enzyme inhibitory profiles and nocturnal acid control efficacy among P-CABs [1]. Unlike vonoprazan, tegoprazan exhibits markedly lower inhibition of cytochrome P450 3A and 2C19 isozymes, a differentiation with direct implications for drug-drug interaction risk in polypharmacy settings [2]. Furthermore, tegoprazan demonstrates superior night-time gastric pH control compared to both vonoprazan and esomeprazole, with statistically significant differences in the percentage of time that intragastric pH remains ≥4 during nocturnal periods [3]. These pharmacologic and pharmacodynamic distinctions preclude the assumption that any P-CAB or PPI can serve as a functionally equivalent alternative without compromising therapeutic outcomes.

Quantitative Differentiation Evidence for Tegoprazan (Benzoate) Selection


CYP2C19 Polymorphism Independence Confers Predictable Acid Suppression Versus PPIs

Tegoprazan demonstrates complete independence from CYP2C19 genetic polymorphisms in achieving gastric acid suppression, whereas esomeprazole (a representative PPI) exhibits phenotype-dependent variability [1]. In a randomized crossover study, night-time acid suppression by tegoprazan showed no dependency on CYP2C19 phenotypes (extensive, intermediate, or poor metabolizers), while esomeprazole's effect trended toward CYP2C19 influence [1].

Pharmacogenomics CYP2C19 polymorphism Acid suppression

Superior Night-Time Acid Suppression: Tegoprazan 50 mg Versus Vonoprazan 20 mg and Esomeprazole 40 mg

In a head-to-head crossover study, tegoprazan 50 mg administered as a single dose at night produced greater and more sustained nocturnal gastric acid suppression than both vonoprazan 20 mg and esomeprazole 40 mg [1]. Intragastric pH rose above 4 more rapidly with tegoprazan (approximately 1 hour post-dose) and remained stably elevated throughout the night [1].

Nocturnal acid breakthrough GERD pH monitoring

H⁺/K⁺-ATPase Inhibitory Potency: Tegoprazan Demonstrates High Selectivity Over Na⁺/K⁺-ATPase

Tegoprazan exhibits potent inhibition of gastric H⁺/K⁺-ATPase across multiple species with high selectivity relative to the closely related Na⁺/K⁺-ATPase [1]. Kinetic analysis confirms a potassium-competitive, reversible binding mechanism with distinct affinity constants for different enzyme intermediate states [2].

Enzyme inhibition Selectivity H⁺/K⁺-ATPase

Differential CYP Enzyme Inhibition: Tegoprazan Exhibits Lower CYP3A/CYP2C19 Impact Than Vonoprazan

A systematic review and meta-analysis of P-CAB pharmacokinetics reveals that vonoprazan exerts a greater inhibitory effect on cytochrome P450 3A and 2C19 isozymes compared to tegoprazan [1]. Clarithromycin coadministration increases tegoprazan exposure more substantially than vonoprazan exposure, reflecting differential metabolic pathway involvement [1].

Drug-drug interactions CYP enzymes Pharmacokinetics

H. pylori Eradication Efficacy: Tegoprazan 100 mg Demonstrates Comparable Rates to Vonoprazan 20 mg in Triple Therapy

A randomized, double-blind, active-controlled pilot study directly compared tegoprazan-based triple therapy with vonoprazan-based triple therapy for H. pylori eradication [1]. Tegoprazan 100 mg twice daily achieved eradication rates comparable to vonoprazan 20 mg twice daily, while tegoprazan 50 mg was insufficient [1].

H. pylori eradication Triple therapy Comparative efficacy

Rapid Onset of Acid Suppression: pH >4 Achieved Within Approximately 1 Hour

Multiple pharmacodynamic studies confirm that tegoprazan elevates intragastric pH above 4 within approximately 1 hour following oral administration [1][2]. This rapid onset contrasts with the delayed action of PPIs, which require acid activation and accumulation in parietal cell canaliculi [3].

Pharmacodynamics Onset of action pH monitoring

Optimized Research and Industrial Application Scenarios for Tegoprazan (Benzoate)


GERD Management in Patients with Nocturnal Acid Breakthrough or Sleep Disturbance

Tegoprazan 50 mg administered at bedtime produces 66.0% night-time with pH ≥4, exceeding both vonoprazan 20 mg (60.5%) and esomeprazole 40 mg (36.1%) in a head-to-head crossover study [1]. This enhanced nocturnal acid suppression addresses a key unmet need in GERD patients who experience night-time heartburn and reflux-related sleep disruption despite PPI therapy. The rapid pH elevation to >4 within approximately 1 hour post-dose further supports symptom relief in this population [1].

H. pylori Eradication Triple Therapy in Regions Requiring Vonoprazan Alternatives

In a randomized, double-blind, active-controlled trial, tegoprazan 100 mg twice daily plus amoxicillin 1,000 mg and clarithromycin 500 mg for 10 days achieved 86.67% eradication (per-protocol), differing from vonoprazan 20 mg by only -0.83 percentage points (95% CI: -19.97% to 17.37%) [2]. This establishes tegoprazan 100 mg as a viable alternative to vonoprazan-based triple therapy, enabling procurement diversification and mitigating supply chain or cost constraints associated with vonoprazan.

Acid Suppression in Genetically Heterogeneous Populations Where CYP2C19 Genotyping Is Impractical

Tegoprazan demonstrates complete independence from CYP2C19 genetic polymorphisms in achieving gastric acid suppression, with no observed phenotype dependency across extensive, intermediate, and poor metabolizers in a controlled crossover study [1]. This pharmacogenomic neutrality eliminates the need for pre-treatment CYP2C19 genotyping and ensures consistent acid control across diverse patient populations, a critical advantage in regions with high prevalence of CYP2C19 rapid metabolizer alleles where PPI efficacy is attenuated.

Polypharmacy Settings Requiring Minimized CYP-Mediated Drug-Drug Interaction Risk

A systematic review and meta-analysis of P-CAB pharmacokinetics demonstrates that vonoprazan exerts greater inhibitory effects on CYP3A and CYP2C19 isozymes compared to tegoprazan [3]. For patients receiving concomitant medications metabolized via CYP3A or CYP2C19 pathways—such as certain antiplatelet agents, benzodiazepines, or antivirals—tegoprazan may offer a lower drug-drug interaction liability relative to vonoprazan, supporting preferential selection in complex polypharmacy regimens [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tegoprazan (Benzoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.